Delphinidin 3-rutinoside Delphinidin 3-rutinoside Tulipanin is an anthocyanidin glycoside.
Tulipanin is a natural product found in Acer crataegifolium, Acer capillipes, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 15674-58-5
VCID: VC21339957
InChI: InChI=1S/C27H30O16/c1-8-18(32)21(35)23(37)26(40-8)39-7-17-20(34)22(36)24(38)27(43-17)42-16-6-11-12(29)4-10(28)5-15(11)41-25(16)9-2-13(30)19(33)14(31)3-9/h2-6,8,17-18,20-24,26-27,32,34-38H,7H2,1H3,(H4-,28,29,30,31,33)/p+1/t8-,17+,18-,20+,21+,22-,23+,24+,26+,27+/m0/s1
SMILES: CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O)O.[Cl-]
Molecular Formula: C27H31O16+
Molecular Weight: 611.5 g/mol

Delphinidin 3-rutinoside

CAS No.: 15674-58-5

Cat. No.: VC21339957

Molecular Formula: C27H31O16+

Molecular Weight: 611.5 g/mol

* For research use only. Not for human or veterinary use.

Delphinidin 3-rutinoside - 15674-58-5

CAS No. 15674-58-5
Molecular Formula C27H31O16+
Molecular Weight 611.5 g/mol
IUPAC Name (2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol
Standard InChI InChI=1S/C27H30O16/c1-8-18(32)21(35)23(37)26(40-8)39-7-17-20(34)22(36)24(38)27(43-17)42-16-6-11-12(29)4-10(28)5-15(11)41-25(16)9-2-13(30)19(33)14(31)3-9/h2-6,8,17-18,20-24,26-27,32,34-38H,7H2,1H3,(H4-,28,29,30,31,33)/p+1/t8-,17+,18-,20+,21+,22-,23+,24+,26+,27+/m0/s1
Standard InChI Key PLKUTZNSKRWCCA-LTSKFBHWSA-O
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O)O
SMILES CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O)O.[Cl-]
Canonical SMILES CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O)O

Chemical Structure and Properties

Molecular Structure and Classification

Delphinidin 3-rutinoside belongs to the class of organic compounds known as anthocyanidin-3-o-glycosides, which are phenolic compounds containing an anthocyanidin moiety O-glycosidically linked to a carbohydrate moiety at the C3-position . The compound features a delphinidin base with a rutinose sugar moiety attached at the 3-position. Its molecular formula is C27H31O16+ with a molecular weight of 611.5 g/mol .

The chemical name according to systematic nomenclature is (2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol . The compound is also known by its synonym Tulipanin .

Physical and Chemical Properties

Delphinidin 3-rutinoside has spectroscopic characteristics that include maximum absorption wavelengths at 525 nm and 275 nm . As with most anthocyanins, it exhibits pH-dependent color changes, displaying various hues in different pH environments. The compound contains multiple hydroxyl groups (particularly three hydroxyl groups on the B-ring of the anthocyanidin structure), which contribute significantly to its biological activity profile .

Natural Sources and Distribution

Primary Plant Sources

Delphinidin 3-rutinoside is found primarily in blackcurrant berries (Ribes nigrum L.), which represent one of the richest natural sources of this compound . It has also been detected in other plant sources including:

  • Black elderberries (Sambucus nigra)

  • Ryes (Secale cereale)

  • Flaxseeds (Linum usitatissimum)

  • Gooseberries (Ribes uva-crispa)

  • Cassavas (Manihot esculenta)

  • Tulip flowers (where it contributes to the purple coloration)

  • Hibiscus sabdariffa L. (dried calyces)

  • Various Acer species including Acer crataegifolium and Acer capillipes

Concentration in Plant Sources

The concentration of D3R varies significantly among different plant sources. In blackcurrant extract, it represents a substantial portion of the total anthocyanin content as shown in the table below:

CompositionPercentage (%)
Total anthocyanins45.2
Delphinidin 3-rutinoside (D3R)19.3
Delphinidin 3-glucoside (D3G)4.6
Cyanidin 3-rutinoside (C3R)19.4
Cyanidin 3-glucoside (C3G)2.0
Total polyphenol82.3
Gallic acid (GA)0.0
Phlorogucinol aldehyde (PGA)0.0

Table 1: Composition of blackcurrant extract (data according to manufacturer's certificate of analysis)

In tulip flowers, the distribution of D3R varies among different parts of the flower and contributes to their characteristic coloration. Purple tulip varieties contain significant amounts of delphinidin 3-rutinoside, while red, orange, and pink varieties contain different ratios of anthocyanins .

Biological Activities

GLP-1 Secretion Stimulation

One of the most significant biological activities of D3R is its ability to stimulate glucagon-like peptide-1 (GLP-1) secretion. In studies using GLUTag L cells (an enteroendocrine cell line), D3R significantly increased GLP-1 secretion . The structural features of D3R, particularly the three hydroxyl moieties on the aromatic ring combined with the rutinose moiety, are essential for this stimulatory effect on GLP-1 secretion .

The mechanism of D3R-stimulated GLP-1 secretion involves inositol 1,4,5-trisphosphate receptor-mediated intracellular Ca2+ mobilization. Treatment with a Ca2+/calmodulin-dependent kinase II (CaMKII) inhibitor (KN-93) abolished D3R-stimulated GLP-1 secretion, indicating that this pathway is crucial for the effect . Additionally, G protein-coupled receptors (GPR40/120) appear to play a role, as pre-treatment with GPR40/120 antagonist GW1100 significantly decreased D3R-stimulated GLP-1 secretion .

Effects on Gastric and Intestinal Cancer Cells

Delphinidin 3-rutinoside exhibits potent antiproliferative activity against various cancer cell lines, particularly gastric and intestinal cancer cells. In vitro studies using human-derived gastric cancer cells (NCI-N87) and intestinal cancer cells (Caco-2) demonstrated that D3R had stronger antiproliferative effects compared to other phenolic compounds such as chlorogenic acid (CA) and epicatechin (EC) .

The IC50 values (concentration that inhibits cell growth by 50%) for D3R were found to be significantly lower than those for CA and EC, indicating its superior antiproliferative potency against these cancer cell lines .

Interactions with Other Phenolic Compounds

An interesting aspect of D3R's anticancer activity is its interaction with other phenolic compounds. When D3R was combined with chlorogenic acid (CA) or epicatechin (EC), different interaction patterns were observed depending on the cancer cell line and the dose used .

In gastric cancer cells (NCI-N87), combinations of D3R+CA and CA+EC showed synergistic effects at lower doses. In contrast, in intestinal cancer cells (Caco-2), antagonistic effects were observed at lower doses while synergistic effects occurred at higher doses . These findings have implications for the design of smart food combinations or supplements containing blackcurrant and other phenolic-rich foods for enhanced anticancer properties at the gastrointestinal level .

Effects on Other Cancer Types

Beyond gastrointestinal cancers, D3R and related compounds have demonstrated anticancer potential against various other cancer types:

  • Osteosarcoma (OS): D3R (75 μM) treatment reduced survival of OS cell lines (U2OS and HOS), induced apoptosis, and prevented metastasis by modulating the expression of epithelial-mesenchymal transition (EMT) markers and inhibiting ERK1/2 and p38 pathways .

  • Ovarian cancer: D3R (10-200 μM) inhibited growth, mobility, and invasion of SKOV3 ovarian cancer cells, particularly when combined with certain pharmaceutical agents. The effect was mediated through inhibition of PI3K/AKT and ERK1/2 MAPK signaling pathways .

  • Leukemia: D3R has been reported to have pro-apoptotic effects on leukemia Jurkat cells through redox-sensitive mechanisms .

Antioxidant Effects

D3R demonstrates significant antioxidant activity, with higher potency against Fe(II)-induced liposome oxidation compared to related anthocyanins like cyanidin-3-rutinoside . This antioxidant capacity is particularly relevant in its protective effects against oxidative stress-induced cellular damage.

In MC3T3-E1 osteoblastic cells, D3R (10^-9 M) prevented tert-butyl hydroperoxide (t-BHP)-induced oxidative damage by decreasing intracellular reactive oxygen species (ROS) and maintaining the reduced glutathione to oxidized glutathione ratio (GSH/GSSG) . This protective effect was mediated through the PI3K/Akt pathway, as demonstrated by the prevention of D3R's effects when cells were co-treated with LY294002, a PI3K/Akt specific inhibitor .

Anti-inflammatory Effects

D3R and related compounds exhibit anti-inflammatory properties through various mechanisms. At high concentrations (100 μM), D3R has been shown to function as a specific histone acetyltransferase (HAT) inhibitor of p300/CBP acetyltransferase, which contributes to its efficacy in ameliorating symptoms of inflammatory conditions such as rheumatoid arthritis (RA) .

In RAW264.7 macrophage cells, D3R (100 μM) inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) production, inducible nitric oxide synthase (iNOS) expression, and the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) . These effects were mediated through inhibition of nuclear factor-kappa B (NF-κB) and MEK/ERK signaling pathways.

Effects on Bone Health

D3R has demonstrated protective effects on osteoblast function and viability, suggesting potential applications in the prevention or treatment of age-related osteoporosis. In MC3T3-E1 osteoblastic cells, D3R at a concentration of 10^-9 M significantly increased cell viability and promoted osteoblast differentiation by enhancing the expression of type I collagen, alkaline phosphatase, and osteocalcin .

Molecular Mechanisms of Action

Ca2+/Calmodulin-Dependent Kinase II Pathway

One of the primary mechanisms through which D3R exerts its biological effects, particularly its stimulation of GLP-1 secretion, is the Ca2+/Calmodulin-Dependent Kinase II (CaMKII) pathway. In GLUTag cells, D3R treatment activates CaMKII, and inhibition of this pathway with KN-93 abolishes D3R-stimulated GLP-1 secretion .

The mechanism involves inositol 1,4,5-trisphosphate receptor-mediated intracellular Ca2+ mobilization, which then activates the CaMKII pathway. This cascade ultimately leads to increased GLP-1 secretion from enteroendocrine L-cells .

Interactions with G-Protein Coupled Receptors

D3R appears to interact with G-protein coupled receptors (GPCRs), particularly GPR40/120. Pre-treatment of GLUTag cells with the GPR40/120 antagonist GW1100 significantly reduced D3R-stimulated GLP-1 secretion, suggesting that these receptors are involved in mediating D3R's effects on GLP-1 secretion .

Modulation of MAPK and PI3K/Akt Signaling Pathways

D3R modulates multiple signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathways, which play critical roles in cell proliferation, survival, and apoptosis.

In osteoblastic cells, D3R's protective effects against oxidative damage were mediated through the PI3K/Akt pathway . In cancer cells, D3R inhibited the expression of MAPK and PI3K pathway components, contributing to its antiproliferative and anti-metastatic effects . Pull-down assays and molecular modeling studies have shown that D3R can bind directly to the ATP binding site of MAPKK4 and PI3K, inhibiting their activity .

Future Research Directions

Despite the promising findings regarding D3R's biological activities and potential therapeutic applications, several areas require further investigation:

  • Human clinical trials are needed to validate the effects observed in cell culture and animal models, particularly regarding diabetes management and cancer prevention.

  • More detailed pharmacokinetic studies are required to understand D3R's absorption, distribution, metabolism, and excretion in humans.

  • The interaction of D3R with conventional medications should be explored to ensure safety in combined use.

  • The effects of food matrix and processing methods on D3R bioavailability and activity need further investigation to optimize dietary interventions.

  • Development of targeted delivery systems for D3R could enhance its bioavailability and therapeutic efficacy.

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